5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Medicinal chemistry Physicochemical property optimization Drug-likeness

Accelerate SAR exploration without de novo synthesis. The reactive 1-chloroethyl group at the 5-position of this 1,2,4-oxadiazole scaffold enables rapid post-synthetic diversification via nucleophilic substitution, allowing efficient library generation for antimicrobial, kinase, or CNS programs. - Streamlined Diversification: Reacts with amines, thiols, and oxygen nucleophiles to generate focused analog libraries. - Metabolic Stability: 1,2,4-oxadiazole core serves as a validated amide bond bioisostere resistant to hydrolytic degradation. - Steric Probe: ortho-Methylphenyl substituent enables binding site topology mapping vs. para-substituted analogs.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
CAS No. 1040053-53-9
Cat. No. B1521293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
CAS1040053-53-9
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)C(C)Cl
InChIInChI=1S/C11H11ClN2O/c1-7-5-3-4-6-9(7)10-13-11(8(2)12)15-14-10/h3-6,8H,1-2H3
InChIKeyNIWIXPKJSHGGIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole Specifications & Chemical Identity


5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole (CAS 1040053-53-9) is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing one oxygen and two nitrogen atoms at the 2- and 4-positions [1]. The compound features a 2-methylphenyl substituent at the 3-position and a 1-chloroethyl group at the 5-position of the oxadiazole core, with molecular formula C11H11ClN2O and molecular weight 222.67 g/mol [2]. 1,2,4-Oxadiazoles are recognized as privileged scaffolds in medicinal chemistry due to their bioisosteric properties—serving as metabolically stable replacements for amide and ester functionalities—and their documented spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral applications [3]. The compound is supplied as a research chemical with typical purity specifications of 95% and is cataloged by multiple commercial vendors including Enamine LLC (catalog EN300-25936) and Biosynth for use in synthetic chemistry and drug discovery programs .

1 Heterocyclic building block with reactive chloroethyl handle for nucleophilic derivatization
2 1,2,4-Oxadiazole core supports amide bioisostere scaffold-hopping studies
3 Ortho-tolyl substitution enables steric constraint research in binding-site mapping

5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole Structural Uniqueness


Generic substitution among 1,2,4-oxadiazole derivatives without systematic SAR evaluation introduces uncontrolled variability in lipophilicity, metabolic stability, and target engagement [1]. The specific combination of a 2-methylphenyl group at the 3-position and a 1-chloroethyl moiety at the 5-position establishes a unique physicochemical profile that differs from isomeric 1,3,4-oxadiazole variants, chloromethyl analogs such as 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole (CAS 60580-24-7), and non-chlorinated methyl-substituted derivatives . The ortho-methyl substitution on the phenyl ring introduces steric constraints that modulate molecular planarity and receptor binding geometry compared to para-substituted analogs . The 1,2,4-oxadiazole isomer itself exhibits distinct hydrogen-bonding capacity and metabolic stability relative to the 1,3,4-oxadiazole core, with documented differences in amide bond mimicry and resistance to hydrolytic degradation [2]. The quantitative evidence presented in Section 3 establishes the measurable physicochemical and synthetic advantages that differentiate this specific substitution pattern from closely related analogs.

This Compound 1,2,4-Oxadiazole core with N2/N4 H-bond topology Reported amide bond mimicry geometry
1,3,4-Oxadiazole Isomers Different N3/N4 arrangement may alter H-bonding and metabolic stability profile Isomer-specific bioisostere context may not transfer
This Compound 1-Chloroethyl handle with distinct leaving-group kinetics Supports post-synthetic diversification
Chloromethyl Analog (CAS 60580-24-7) Different steric bulk and substitution kinetics may shift derivatization outcomes Reactivity profile may require method adjustment
This Compound 2-Methylphenyl (ortho-tolyl) restricts rotation around phenyl-oxadiazole bond Conformational constraint for binding-pocket studies
Para-Methylphenyl Analogs (CAS 933945-46-1) Extended linear geometry with greater conformational freedom may alter target engagement Steric context may not transfer across substitution patterns

5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole Comparative Evidence


Lipophilicity vs. 1,3,4-Oxadiazole Isomers

The 1,2,4-oxadiazole scaffold demonstrates a lipophilicity range (cLogP 1.86 to 3.13 for imidazole-tethered derivatives) that is strategically positioned between more polar heterocycles and excessively lipophilic scaffolds [1]. For 5-(1-chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole, the combination of a 2-methylphenyl group and chloroethyl substituent establishes a calculated lipophilicity profile that differs from isomeric 1,3,4-oxadiazole variants such as 2-(1-chloroethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole . The 1,2,4-oxadiazole isomer exhibits distinct hydrogen-bond acceptor capacity due to the N2 and N4 nitrogen atom arrangement, which influences aqueous solubility and membrane permeability relative to the 1,3,4-oxadiazole core [2].

Lipophilicity vs. 1,3,4-Oxadiazole
Class-level
cLogP range 1.86–3.13 for 1,2,4-oxadiazole series; N2/N4 H-bond acceptor topology vs. N3/N4 in 1,3,4-oxadiazole
Supports isomer-specific lipophilicity review
Calculated parameters from imidazole-tethered series
Medicinal chemistry Physicochemical property optimization Drug-likeness Lipophilicity

Synthetic Versatility of Chloroethyl Handle

The 1-chloroethyl substituent at the 5-position provides a reactive electrophilic center for nucleophilic substitution reactions, enabling diverse downstream derivatization pathways that are inaccessible with non-halogenated analogs such as 5-methyl-3-(2-methylphenyl)-1,2,4-oxadiazole (CAS 87944-74-9) . In 1,2,4-oxadiazole synthetic methodology, chloromethyl- and chloroethyl-substituted oxadiazoles serve as key intermediates for the synthesis of urea and thiourea derivatives via Gabriel amine synthesis, as well as for the preparation of antimicrobial N-chloroheterocyclic compounds and β-amino alcohol inhibitors [1][2]. The chloroethyl group offers increased steric bulk and distinct leaving group kinetics compared to chloromethyl analogs such as 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole (CAS 60580-24-7) .

Chloroethyl Synthetic Handle
Class-level
Electrophilic 1-chloroethyl group enables nucleophilic substitution with amines, thiols, and oxygen nucleophiles
Supports derivatization workflow design
Distinct kinetics vs. chloromethyl analog; Gabriel amine synthesis context
Synthetic chemistry Building blocks Derivatization Medicinal chemistry

Metabolic Stability of Chloroethyl Substitution

The 1-chloroethyl group at the 5-position provides a metabolically distinct profile compared to simple alkyl substituents. In the broader 1,2,4-oxadiazole literature, the oxadiazole ring itself serves as a metabolically stable bioisostere of amide bonds, resisting hydrolytic cleavage by plasma esterases and amidases that typically degrade ester- and amide-containing compounds [1]. The chloroethyl substituent introduces a site of potential oxidative metabolism (CYP450-mediated hydroxylation) that differs kinetically from the rapid oxidation of benzylic methyl groups present in methyl-substituted analogs . Studies on related 1,2,4-oxadiazole derivatives have demonstrated that chlorine substitution modulates electron density on the heterocyclic ring, influencing metabolic stability and CYP inhibition profiles relative to non-halogenated comparators [2].

Metabolic Stability Profile
Class-level
1,2,4-Oxadiazole core resists hydrolytic cleavage by plasma esterases; chloroethyl undergoes distinct CYP450 oxidation vs. benzylic methyl oxidation
Reported metabolic stability pathway context
Qualitative difference; data from related oxadiazole series
Drug metabolism Pharmacokinetics Lead optimization Metabolic stability

Ortho-Methylphenyl Steric Effects

The 2-methylphenyl (ortho-tolyl) substituent at the 3-position of the oxadiazole ring introduces steric bulk proximal to the heterocyclic core that influences molecular planarity, conformational flexibility, and receptor binding geometry . This ortho-substitution pattern differs fundamentally from the para-methylphenyl substitution found in analogs such as 1,2,4-oxadiazole, 5-(2-chloroethyl)-3-(4-methylphenyl)- (CAS 933945-46-1) and 2-(1-chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS 854137-53-4) [1]. The ortho-methyl group increases rotational barrier around the phenyl-oxadiazole bond, reducing conformational entropy and potentially enhancing binding specificity to targets with constrained binding pockets [2]. This steric modulation distinguishes the compound from its para-substituted counterparts, which adopt distinct spatial orientations that may lead to different target engagement profiles.

Ortho-Methylphenyl Steric Effect
Class-level
Ortho-tolyl substitution restricts rotation around phenyl-oxadiazole bond; para-methylphenyl maintains extended linear geometry
Supports steric constraint binding review
Molecular modeling context; conformational analysis
Structure-activity relationship Receptor binding Molecular recognition Steric effects

1,2,4-Oxadiazole as Amide Bioisostere

The 1,2,4-oxadiazole core is extensively validated as a privileged scaffold in medicinal chemistry, with documented applications as a metabolically stable amide bond bioisostere [1]. Unlike the 1,3,4-oxadiazole isomer, the 1,2,4-oxadiazole arrangement positions the nitrogen atoms (N2 and N4) to more accurately mimic the geometry and electrostatic potential of amide carbonyl and NH groups [2]. This scaffold has been successfully employed in the development of potent RET kinase inhibitors, with 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides demonstrating strong RET kinase inhibition at both molecular and cellular levels [3]. Recent 1,2,4-oxadiazole derivatives have achieved IC50 values as low as 0.01 ± 0.009 μM against A549 cancer cells and 0.02 ± 0.007 μM against MCF-7 breast cancer cells, validating the scaffold's utility in anticancer drug discovery [4].

Amide Bioisostere Validation
Class-level
1,2,4-Oxadiazole core mimics amide bond geometry (N2/N4); reported IC50 0.01–0.02 μM for optimized derivatives in A549 and MCF-7 cell models
Supports scaffold-hopping evaluation context
Cell-model response data from optimized series; RET kinase context
Bioisostere Scaffold hopping Drug design Medicinal chemistry

5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole Research Applications


Focused Library Synthesis via Chloroethyl Derivatization

The reactive 1-chloroethyl group at the 5-position enables efficient post-synthetic diversification through nucleophilic substitution with amines, thiols, and oxygen nucleophiles [1]. Researchers can generate focused compound libraries for SAR exploration without de novo synthesis of each analog, leveraging established methodology for urea/thiourea derivative synthesis and β-amino alcohol inhibitor preparation [2]. This approach is particularly valuable for programs targeting antimicrobial agents, kinase inhibitors, or CNS-penetrant compounds where the 1,2,4-oxadiazole scaffold has demonstrated validated activity [3].

Scaffold-Hopping to 1,2,4-Oxadiazole Bioisosteres

The 1,2,4-oxadiazole core serves as a validated amide bond bioisostere, offering enhanced metabolic stability against hydrolytic degradation while maintaining target engagement [1]. Programs with amide-containing lead compounds facing stability liabilities or poor pharmacokinetics can evaluate 5-(1-chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole as a scaffold replacement candidate. The compound's calculated lipophilicity profile (cLogP range of 1,2,4-oxadiazoles: 1.86-3.13) supports its evaluation in both CNS and peripheral target programs [2].

Target Validation Probes via Steric Constraint

The 2-methylphenyl (ortho-tolyl) substituent introduces steric bulk that influences molecular planarity and binding pocket complementarity [1]. This feature enables researchers to probe steric constraints in target binding sites by comparing activity against para-substituted analogs such as 1,2,4-oxadiazole, 5-(2-chloroethyl)-3-(4-methylphenyl)- (CAS 933945-46-1) [2]. The differential conformational restriction provides a tool for mapping binding site topology and optimizing ligand efficiency in structure-guided drug design programs.

Application
Selection Property
Validation Focus
Focused library synthesis
Chloroethyl derivatization handle
Nucleophilic substitution workflow with amine/thiol nucleophiles
Scaffold-hopping studies
1,2,4-Oxadiazole amide bioisostere core
Isomer-specific stability and H-bonding geometry review
Steric constraint probe design
Ortho-tolyl conformational restriction
Binding-site topology mapping with para-substituted comparator

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